molecular formula C9H5FN2 B13883060 3-ethynyl-6-fluoro-2H-indazole

3-ethynyl-6-fluoro-2H-indazole

Cat. No.: B13883060
M. Wt: 160.15 g/mol
InChI Key: KULUOPHHVAIGQQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Ethynyl-6-fluoro-2H-indazole is a high-value chemical scaffold designed for medicinal chemistry and drug discovery research. Its structure combines a synthetically versatile ethynyl group at the 3-position with a fluorine atom at the 6-position of the indazole ring system, creating a multifunctional scaffold for developing novel therapeutic agents. Indazole derivatives are recognized as privileged structures in medicinal chemistry due to their wide range of pharmacological activities . This compound is of significant interest in kinase research, particularly as a novel lead structure for investigating the PI3K/AKT/mTOR signaling pathway . Research on analogous 3-ethynyl-1H-indazole compounds has demonstrated their potential as multiple kinase inhibitors, showing low micromolar inhibition against critical oncogenic drivers such as PI3Kα, PDK1, and mTOR . The ethynyl group at the 3-position serves as a key structural feature that contributes to this inhibitory activity by acting as an effective ATP mimetic, enabling competitive binding at kinase active sites . The incorporation of a fluorine atom typically enhances membrane permeability and metabolic stability, making this compound particularly valuable for structure-activity relationship (SAR) studies in cancer research. Key Research Applications: This chemical is utilized as: (1) A core scaffold for developing targeted protein kinase inhibitors; (2) A building block for constructing more complex molecules through click chemistry or metal-catalyzed cross-coupling reactions; (3) A lead compound for optimizing drug-like properties in oncological research; (4) A chemical tool for studying cell signaling pathways in various disease models. Handling Note: This product is intended for research purposes by qualified laboratory personnel only. It is not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the safety data sheet and handle the compound using appropriate personal protective equipment in a well-ventilated laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H5FN2

Molecular Weight

160.15 g/mol

IUPAC Name

3-ethynyl-6-fluoro-2H-indazole

InChI

InChI=1S/C9H5FN2/c1-2-8-7-4-3-6(10)5-9(7)12-11-8/h1,3-5H,(H,11,12)

InChI Key

KULUOPHHVAIGQQ-UHFFFAOYSA-N

Canonical SMILES

C#CC1=C2C=CC(=CC2=NN1)F

Origin of Product

United States

Synthetic Methodologies for 3 Ethynyl 6 Fluoro 2h Indazole and Analogues

General Strategies for 2H-Indazole Ring System Construction

The synthesis of indazoles presents a unique challenge in controlling tautomerism, as the 1H-indazole is typically the more thermodynamically stable and predominant form. nih.govresearchgate.net Consequently, developing methods that selectively yield the 2H-indazole isomer is a key focus in synthetic organic chemistry. Strategies generally fall into two main categories: the de novo construction of the bicyclic ring system through cyclization reactions and the modification of a pre-existing indazole core. Cyclization approaches, which form the heterocyclic ring from acyclic or monocyclic precursors, are particularly powerful and can be promoted by various means, including metal catalysis, organocatalysis, or thermal and photochemical methods.

Regioselective Synthesis Approaches to 2H-Indazoles

Achieving regioselectivity is paramount in the synthesis of 2H-indazoles to avoid the formation of isomeric mixtures. One of the most effective and well-documented methods is the Cadogan indazole synthesis, which involves the reductive cyclization of ortho-imino-nitrobenzenes. acs.org An operationally simple and efficient one-pot variation of this method utilizes the condensation of ortho-nitrobenzaldehydes with a range of anilines or aliphatic amines, followed by reductive cyclization promoted by a phosphine (B1218219) reagent like tri-n-butylphosphine. nih.govorganic-chemistry.orgacs.org This approach proceeds under mild conditions and avoids the harsh temperatures and excess reagents associated with earlier protocols. acs.orgorganic-chemistry.org The reaction is compatible with a variety of electronically diverse substrates, affording structurally varied 2H-indazoles in moderate to excellent yields. organic-chemistry.orgacs.org

Another regioselective strategy involves the direct alkylation of the indazole ring system. While direct alkylation can often lead to a mixture of N1 and N2 isomers, specific conditions have been developed to favor the 2H product. For instance, gallium/aluminium- and aluminium-mediated direct alkylation of indazoles with reagents like allyl bromides, benzyl (B1604629) bromides, and α-bromocarbonyl compounds has been shown to produce 2H-indazoles with high yields and regioselectivity. researchgate.net

Table 1: Regioselective Synthesis of 2H-Indazoles via One-Pot Condensation-Cadogan Reductive Cyclization

Starting Materials Reducing Agent Solvent Temperature Yield Reference
o-Nitrobenzaldehydes + Amines Tri-n-butylphosphine i-PrOH 80 °C Moderate to Excellent organic-chemistry.org
o-Nitrobenzaldehydes + Anilines Triethyl phosphite Neat High Temp Good acs.org

Metal-Catalyzed Cyclization and Coupling Reactions

Transition-metal catalysis is a cornerstone of modern organic synthesis, providing powerful and efficient pathways for constructing complex heterocyclic frameworks like 2H-indazoles. researchgate.netnih.gov Palladium and copper catalysts are particularly prominent in these transformations, enabling a range of cyclization and cross-coupling reactions that facilitate both the formation of the indazole ring and its subsequent functionalization.

Palladium catalysts are exceptionally versatile for forming carbon-carbon and carbon-nitrogen bonds. nih.gov In the context of 2H-indazole synthesis, palladium-catalyzed intramolecular amination of N-aryl-N-(o-bromobenzyl)hydrazines is a notable strategy. nih.gov Using a catalyst system such as palladium(II) acetate (B1210297) (Pd(OAc)₂) with a suitable phosphine ligand like 1,1'-bis(diphenylphosphino)ferrocene (dppf) effectively cyclizes the substrate to form the desired 2-aryl-2H-indazole. nih.gov This method is applicable to a wide array of substrates bearing both electron-donating and electron-withdrawing groups. nih.gov

Furthermore, palladium catalysis is instrumental in the direct C-H functionalization of the 2H-indazole scaffold, allowing for the introduction of various substituents. rsc.org The direct arylation of 2H-indazoles with aryl halides, for instance, provides a mild and direct route to 2,3-diaryl indazoles. acs.org

For the specific synthesis of the target compound, 3-ethynyl-6-fluoro-2H-indazole , the Sonogashira cross-coupling reaction is the key step for introducing the ethynyl (B1212043) moiety. While literature specifically detailing the synthesis of the 2H-isomer is sparse, the methodology is well-established for the 1H-indazole analogue. nih.gov This reaction typically involves the coupling of a 3-halo-indazole (e.g., 3-iodo- or 3-bromo-indazole) with a terminal alkyne. The reaction is catalyzed by a palladium complex, such as bis(triphenylphosphine)palladium(II) dichloride (Pd(Ph₃P)₂Cl₂), and a copper(I) co-catalyst, typically copper(I) iodide (CuI), in the presence of a base like triethylamine (B128534) (Et₃N). nih.gov This powerful reaction allows for the direct installation of the ethynyl group at the C3 position of the indazole ring.

Copper-catalyzed reactions have emerged as cost-effective and efficient alternatives for the synthesis of N-heterocycles. scispace.com A highly effective method for constructing 2H-indazoles is a one-pot, three-component reaction involving a 2-bromobenzaldehyde (B122850), a primary amine, and sodium azide (B81097), catalyzed by a copper(I) species like CuI. organic-chemistry.orgacs.orgorganic-chemistry.org This reaction proceeds through a sequence of condensation followed by copper-catalyzed C-N and N-N bond formations, demonstrating high tolerance for various functional groups. acs.orgorganic-chemistry.org

Copper catalysts also facilitate intramolecular N-N bond formation to furnish the indazole ring. scispace.comresearchgate.net Additionally, a copper(I) chloride (CuCl) catalyzed C-N cross-coupling reaction between commercially available 1H-indazoles and diaryliodonium salts provides a route to 2-substituted-2H-indazoles with complete N2-regiocontrol. rsc.org DFT calculations suggest this high regioselectivity is due to the weak basicity of the triflate counterion, which is unable to deprotonate the indazole, thereby guiding the reaction pathway. rsc.org Another novel approach involves the copper-catalyzed intramolecular hydroamination of 2-alkynylazobenzenes to produce 3-alkenyl-2H-indazoles. nih.gov

Table 2: Overview of Metal-Catalyzed Reactions for 2H-Indazole Synthesis

Catalyst System Reaction Type Starting Materials Key Features Reference
Pd(OAc)₂ / dppf Intramolecular Amination N-aryl-N(o-bromobenzyl)hydrazines Wide substrate scope nih.gov
Pd(Ph₃P)₂Cl₂ / CuI Sonogashira Coupling 3-Halo-indazole, terminal alkyne Introduces ethynyl group at C3 nih.gov
CuI / TMEDA Three-Component Reaction 2-Bromobenzaldehyde, amine, NaN₃ One-pot, high efficiency organic-chemistry.orgorganic-chemistry.org
CuCl Cross-Coupling 1H-Indazole, diaryliodonium salt Complete N2-regiocontrol rsc.org

Metal-Free and Organocatalytic Approaches

To enhance the sustainability and reduce the cost of synthesis, metal-free and organocatalytic methods have been developed. A prominent metal-free strategy for synthesizing 2H-indazoles is the [3+2] dipolar cycloaddition between arynes and sydnones. nih.govnih.govacs.org This reaction proceeds under very mild conditions and offers excellent yields without contamination from the 1H-indazole isomer. nih.govnih.gov The process involves the in-situ generation of an aryne, which then reacts with a stable cyclic 1,3-dipole (the sydnone), followed by a spontaneous extrusion of carbon dioxide to form the aromatic 2H-indazole ring. nih.gov

Photochemical methods also provide a metal-free route. Under visible-light irradiation, 2-((aryl/alkyl/H)ethynyl))aryltriazenes can react with arylsulfinic acids to yield 3-functionalized 2H-indazoles without the need for an external photocatalyst, proceeding through an electron donor-acceptor complex. nih.govorganic-chemistry.orgacs.org Other metal-free approaches include the base-catalyzed deprotonation and cyclization of ortho-alkyl substituted azoxybenzenes rsc.org and a one-pot preparation from 2-aminobenzyl alcohols and nitrosobenzenes at room temperature. nih.gov Organophotoredox catalysis has also been employed for the C-H amination of 2H-indazoles with various amines under ambient conditions. organic-chemistry.org

Multicomponent Reaction (MCR) Strategies for 2H-Indazoles

Multicomponent reactions (MCRs) are highly valued for their efficiency, atom economy, and ability to construct complex molecules from simple starting materials in a single synthetic operation. nih.govyoutube.com The aforementioned copper-catalyzed one-pot, three-component synthesis of 2H-indazoles from 2-bromobenzaldehydes, primary amines, and sodium azide stands as the first and a prime example of an MCR for this heterocyclic system. organic-chemistry.orgacs.orgorganic-chemistry.org This strategy is notable for its operational simplicity and broad substrate scope, eliminating the need for pre-functionalized starting materials and avoiding issues of regioisomer generation that plague other methods. organic-chemistry.org The success of this MCR highlights the power of combining multiple bond-forming events in a single pot to streamline the synthesis of valuable chemical entities. researchgate.net

Photochemical and Thermochemical Routes to 2H-Indazoles

Recent advancements have demonstrated metal-free pathways to 2H-indazole skeletons utilizing either visible-light photochemistry or thermal conditions. nih.govnih.govresearchgate.netorganic-chemistry.org One notable method involves the reaction of 2-(ethynyl)aryltriazenes with arylsulfinic acids. organic-chemistry.org Under visible-light irradiation at room temperature, these starting materials react to form 3-functionalized 2H-indazoles. nih.govorganic-chemistry.org This photochemical process proceeds through an electron donor-acceptor (EDA) complex, avoiding the need for an external photocatalyst. nih.govorganic-chemistry.org

Alternatively, a thermochemical approach using the same 2-(ethynyl)aryltriazene precursors can be employed. organic-chemistry.org In the presence of arylsulfinic acid and heated to 50 °C in air, these compounds undergo an intramolecular oxidation and cyclization to yield 2H-indazole-3-carbaldehydes. nih.govorganic-chemistry.org These methods are advantageous due to their mild, metal-free conditions and the ability to tune the reaction toward different C3-functionalized products by switching between light and heat. organic-chemistry.org

Another established method for forming the 2H-indazole core is the Davis-Beirut reaction. nih.govnih.govwikipedia.org This reaction typically involves the base-catalyzed condensation of an o-nitrobenzaldehyde with a primary amine, followed by an N-N bond-forming heterocyclization. nih.govnih.gov The reaction is believed to proceed through a key o-nitrosobenzylidine imine intermediate. nih.gov The versatility of the Davis-Beirut reaction allows for the synthesis of a wide array of 2H-indazoles by varying the starting materials. nih.govwikipedia.org

The Cadogan cyclization offers another route, involving the reductive cyclization of o-nitroaryl imines, often promoted by trivalent phosphorus reagents like triphenylphosphine (B44618) or triethyl phosphite. researchgate.netwikipedia.org This method is effective for creating various azaheterocycles, including indazoles, from readily available nitro-aromatic compounds. researchgate.net

MethodPrecursorsConditionsProductRef.
Photochemical2-(Ethynyl)aryltriazenes, Arylsulfinic acidsVisible light, Room temp.3-Functionalized 2H-indazoles organic-chemistry.org
Thermochemical2-(Ethynyl)aryltriazenes, Arylsulfinic acids50 °C, Air2H-Indazole-3-carbaldehydes organic-chemistry.org
Davis-Beiruto-Nitrobenzaldehydes, Primary aminesBase (e.g., KOH) or AcidSubstituted 2H-indazoles nih.govwikipedia.org
Cadogano-Nitroaryl iminesP(OR)₃ or PPh₃Substituted 2H-indazoles researchgate.net

Introduction of the Ethynyl Moiety at C3-Position

Introducing an ethynyl group at the C3 position of the indazole ring is a critical step. This can be accomplished through direct ethynylation of a pre-functionalized indazole or by converting a precursor functional group at C3 into the alkyne.

Direct Ethynylation Methods for Indazole Scaffolds

The most prominent method for the direct introduction of an ethynyl group onto a heterocyclic core is the Sonogashira cross-coupling reaction. This palladium- and copper-cocatalyzed reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. organic-chemistry.org In the context of indazole synthesis, this involves coupling a 3-haloindazole (typically 3-iodo- or 3-bromoindazole) with a terminal alkyne.

For the synthesis of 3-ethynyl-indazole analogues, a 3-iodo-indazole derivative is commonly used due to the higher reactivity of the carbon-iodine bond in the oxidative addition step of the palladium catalytic cycle. alfa-chemistry.com The reaction is typically carried out in the presence of a palladium catalyst such as Pd(PPh₃)₂Cl₂, a copper(I) salt like CuI, and an amine base such as triethylamine (Et₃N). alfa-chemistry.com The protection of the indazole nitrogen, for instance as a tert-butyl carboxylate (Boc) derivative, is often employed to improve solubility and reaction outcomes. alfa-chemistry.com

Reactant 1Reactant 2Catalyst SystemProductRef.
3-Iodo-1-Boc-indazoleTerminal Alkyne (e.g., Phenylacetylene)Pd(PPh₃)₂Cl₂, CuI, Et₃N3-(Alkynyl)-1-Boc-indazole alfa-chemistry.com
Aryl/Vinyl HalideTerminal AlkynePalladium Catalyst, Copper CocatalystAryl/Vinyl Alkyne organic-chemistry.org

Precursor-Based Strategies for Ethynyl Group Incorporation

An alternative to direct coupling involves a two-step strategy starting from a C3-formyl-2H-indazole. A 3-formyl-2H-indazole can serve as a versatile precursor for the ethynyl group. thieme-connect.de The aldehyde functionality can be converted to a terminal alkyne through well-established one-carbon homologation reactions.

Two primary methods for this transformation are the Corey-Fuchs reaction and the Seyferth-Gilbert homologation.

Corey-Fuchs Reaction : This two-step procedure first converts the aldehyde into a 1,1-dibromoalkene using triphenylphosphine (PPh₃) and carbon tetrabromide (CBr₄). alfa-chemistry.comwikipedia.orgnih.gov The resulting dibromoalkene is then treated with a strong base, such as n-butyllithium (n-BuLi), which affects elimination of HBr and subsequent lithium-halogen exchange to yield a lithium acetylide, which upon aqueous workup gives the terminal alkyne. wikipedia.orgorganic-chemistry.org

Seyferth-Gilbert Homologation : This method provides a one-pot conversion of an aldehyde to a terminal alkyne. It utilizes dimethyl (diazomethyl)phosphonate (the Seyferth-Gilbert reagent) or the more modern Ohira-Bestmann reagent (dimethyl 1-diazo-2-oxopropylphosphonate) in the presence of a base like potassium tert-butoxide or potassium carbonate. organic-chemistry.orgwikipedia.orgsynarchive.comyoutube.com This approach is often preferred for its milder conditions and applicability to a wider range of substrates, especially those sensitive to strong bases like n-BuLi. wikipedia.orgsantiago-lab.com

PrecursorReagentsIntermediateProductReaction NameRef.
3-Formyl-2H-indazole1. CBr₄, PPh₃2. n-BuLi3-(2,2-Dibromovinyl)-2H-indazole3-Ethynyl-2H-indazoleCorey-Fuchs wikipedia.orgnih.gov
3-Formyl-2H-indazoleDimethyl (diazomethyl)phosphonate, KOButVinyl diazo species3-Ethynyl-2H-indazoleSeyferth-Gilbert wikipedia.orgsynarchive.com

Selective Introduction of the Fluoro Moiety at C6-Position

Incorporating a fluorine atom at the C6-position of the indazole ring can be achieved either by direct fluorination of the indazole scaffold or by constructing the ring from a pre-fluorinated building block. The latter approach often provides better control over regioselectivity.

Regioselective Fluorination Techniques

Direct C-H fluorination of heterocycles is a significant challenge in synthetic chemistry due to issues of reactivity and regioselectivity. For the indazole system, electrophilic fluorinating agents are typically employed. However, the inherent electronic properties of the indazole nucleus often direct functionalization to the C3 position. organic-chemistry.org

For example, the use of N-fluorobenzenesulfonimide (NFSI) on 2H-indazoles has been shown to be an efficient, metal-free method for fluorination, but it is highly regioselective for the C3 position. organic-chemistry.org Similarly, investigations using Selectfluor®, another common electrophilic fluorinating agent, on 2H-indazoles unexpectedly led to C3-formylation when DMSO was used as the solvent, rather than the anticipated C-F bond formation. thieme-connect.de

Achieving regioselective fluorination at the C6 position directly is difficult and often results in mixtures of isomers, requiring challenging purification. beilstein-journals.orgbeilstein-journals.org Therefore, methods that are highly specific to the C6 position are not broadly reported and are likely dependent on specific substrate-directing groups or are developed for proprietary use. The challenge lies in activating the C6 C-H bond over other more reactive positions in the molecule.

Synthesis via Fluorinated Building Blocks

A more reliable and common strategy to ensure the correct placement of the fluorine atom at the C6 position is to begin the synthesis with a benzene-ring precursor that already contains the fluorine atom at the desired location. nih.gov Classical indazole ring syntheses, such as the Davis-Beirut and Cadogan reactions, can be adapted using fluorinated starting materials.

For instance, a 6-fluoro-2H-indazole can be synthesized via the Davis-Beirut reaction by starting with a 5-fluoro-2-nitrobenzaldehyde. The fluorine atom is para to the nitro group and meta to the aldehyde. Condensation with a primary amine and subsequent base-catalyzed cyclization would construct the pyrazole (B372694) ring, leaving the fluorine atom untouched at what becomes the C6 position of the final 2H-indazole product.

Similarly, in a Cadogan-type cyclization, a 2-azido-4-fluorotoluene derivative or a related o-nitro compound derived from a 4-fluoro-substituted aniline (B41778) could serve as the key precursor. The reductive cyclization would then form the 6-fluoroindazole core. This building block approach circumvents the challenges of regioselective fluorination on the pre-formed heterocycle and is a widely used strategy in medicinal chemistry for preparing specifically substituted analogues. nih.gov A patent describes the preparation of fluorinated pyrazoles using fluorinated precursor compounds in a continuous flow reactor, highlighting the industrial relevance of the building block approach. google.com

Synthetic RouteFluorinated PrecursorKey TransformationProductRef.
Davis-Beirut Reaction5-Fluoro-2-nitrobenzaldehydeCondensation with amine, cyclization6-Fluoro-2H-indazole derivative nih.govwikipedia.org
Cadogan Cyclizationo-Nitroaryl imine from a 4-fluoroaniline (B128567) derivativeReductive cyclization with P(OR)₃6-Fluoro-2H-indazole derivative researchgate.netwikipedia.org
Hantzsch-type synthesis2-Bromo-4'-fluoroacetophenoneCondensation/Cyclization4-(4-fluorophenyl)thiazole nih.gov

Convergent and Divergent Synthetic Routes

The construction of the this compound scaffold can be approached through both convergent and divergent synthetic strategies. Convergent routes involve the synthesis of key fragments of the molecule separately, which are then combined in the later stages of the synthesis. Divergent routes, on the other hand, start from a common intermediate that is then elaborated into a variety of final products through different reaction pathways.

A plausible stepwise assembly of this compound can be envisioned through a multi-step sequence, beginning with appropriately substituted precursors. One such convergent approach involves the initial construction of a 6-fluoro-2H-indazole core, followed by the introduction of the ethynyl group at the C3 position.

A common method for the synthesis of the 2H-indazole ring system is the Cadogan reductive cyclization. This can be adapted for the synthesis of 6-fluoro-2H-indazole. For instance, a one-pot condensation-Cadogan reductive cyclization can be employed, starting from a commercially available fluorinated ortho-nitrobenzaldehyde and an appropriate amine, followed by reductive cyclization promoted by a phosphine reagent. acs.org

Another approach involves a copper-catalyzed three-component reaction. This method utilizes a 2-bromobenzaldehyde derivative, a primary amine, and sodium azide, with a copper catalyst facilitating the formation of the N-N and C-N bonds in a single pot. organic-chemistry.org To obtain the 6-fluoro-2H-indazole, a 2-bromo-5-fluorobenzaldehyde (B45324) would be a suitable starting material.

Once the 6-fluoro-2H-indazole core is synthesized, the final key step is the introduction of the ethynyl group at the C3 position. This is typically achieved through a Sonogashira cross-coupling reaction. libretexts.org The 3-position of the indazole ring first needs to be halogenated, for instance, by iodination or bromination, to provide a handle for the palladium-catalyzed coupling with a terminal alkyne, such as trimethylsilylacetylene. Subsequent deprotection of the silyl (B83357) group yields the desired this compound. A review on C3-functionalization of indazoles highlights that halogenation, particularly iodination and bromination, is a common and effective strategy for enabling further cross-coupling reactions. chim.it

A representative synthetic scheme for a stepwise assembly is presented below:

Stepwise Assembly of this compoundA plausible synthetic route for the stepwise assembly of this compound.

Late-stage functionalization (LSF) is an increasingly important strategy in drug discovery and development, as it allows for the rapid diversification of complex molecules from a common precursor. rsc.org For the synthesis of this compound, LSF can be employed to introduce both the fluorine and the ethynyl groups onto a pre-formed 2H-indazole ring.

The direct C-H functionalization of the 2H-indazole core is a powerful tool for LSF. Recent advances have demonstrated the feasibility of C3-functionalization through various methods, including transition metal-catalyzed C-H activation and radical pathways. rsc.org

Fluorination: A key late-stage functionalization would be the direct fluorination of the 2H-indazole ring at the C6 position. While direct C-H fluorination can be challenging, a metal-free method using N-fluorobenzenesulfonimide (NFSI) as the fluorinating agent in water under ambient conditions has been reported for 2H-indazoles. organic-chemistry.org This method offers a green and direct route to fluorinated indazole derivatives. The regioselectivity of this reaction would be a critical factor to control.

Ethynylation: The introduction of the ethynyl group at the C3 position can also be achieved via a late-stage C-H activation/alkenylation strategy. Manganese(I)-catalyzed ortho-alkenylation of 2-arylindazoles with alkynes has been reported to proceed with high regio- and stereoselectivity. nih.gov While this specific example leads to an alkenylated product, similar strategies could potentially be adapted for direct C-H ethynylation.

A more direct and well-established method for late-stage ethynylation is the Sonogashira coupling of a C3-halogenated 2H-indazole, as mentioned in the previous section. This can be considered a late-stage functionalization if the halogenation is performed on a pre-existing 6-fluoro-2H-indazole core.

The table below summarizes some late-stage functionalization reactions relevant to the synthesis of the target compound and its analogues.

Functionalization Reagent/Catalyst Position Key Features Reference
FluorinationN-Fluorobenzenesulfonimide (NFSI)C6 (proposed)Metal-free, in water, ambient conditions organic-chemistry.org
FormylationSelectfluor/DMSOC3Microwave-assisted, radical pathway thieme-connect.de
CarbamoylationOxamic acids/PhotocatalystC3Visible-light induced, transition-metal free nih.gov
AlkenylationMn(I) catalyst/Alkyneortho-C of N-arylHigh E-stereoselectivity, in water nih.gov
EthynylationPd(0)/Cu(I)/Terminal AlkyneC3 (from C3-halide)Sonogashira coupling libretexts.org

Green Chemistry Principles in Indazole Synthesis

The application of green chemistry principles in the synthesis of pharmaceuticals and fine chemicals is of paramount importance to minimize environmental impact and enhance safety and efficiency. Several strategies have been developed for the green synthesis of indazoles, which are applicable to the production of this compound and its analogues.

One of the key principles of green chemistry is the use of safer solvents. The use of polyethylene (B3416737) glycol (PEG) as a green and recyclable solvent has been reported for the copper-catalyzed three-component synthesis of 2H-indazoles from 2-bromobenzaldehydes, primary amines, and sodium azide. organic-chemistry.org Similarly, the use of water as a solvent for the fluorination of 2H-indazoles with NFSI represents a significant green improvement. organic-chemistry.org

The development of one-pot syntheses is another important aspect of green chemistry, as it reduces the number of work-up and purification steps, thereby minimizing waste generation. The one-pot condensation-Cadogan reductive cyclization for the synthesis of 2H-indazoles is an example of such a strategy. acs.org

The use of heterogeneous and recyclable catalysts is also a cornerstone of green chemistry. A green approach for the synthesis of 2-phenyl-2H-indazoles has been developed using copper oxide nanoparticles supported on activated carbon (CuO@C) as an efficient and recyclable heterogeneous nanocatalyst. nih.gov This reaction proceeds in PEG-400, further enhancing its green credentials.

The use of less hazardous reagents is another key consideration. For instance, some synthetic routes for indazoles may involve the use of toxic reagents or produce hazardous byproducts. The development of alternative, greener synthetic pathways, such as the use of methyl carbonate as a less toxic methylating agent, has been reported in the synthesis of indazole derivatives. nih.gov

The table below highlights some green chemistry approaches applicable to indazole synthesis.

Green Chemistry Principle Methodology Key Advantages Reference
Use of Green SolventsCopper-catalyzed synthesis in PEG-400Recyclable solvent, mild conditions organic-chemistry.orgnih.gov
Use of Green SolventsFluorination with NFSI in waterAbundant, non-toxic solvent, ambient conditions organic-chemistry.org
One-Pot SynthesisCondensation-Cadogan reductive cyclizationReduced waste, higher efficiency acs.org
Heterogeneous CatalysisCuO nanoparticles on activated carbonRecyclable catalyst, ligand-free nih.gov
Use of Safer ReagentsMethyl carbonate as a methylating agentLower toxicity compared to traditional alkylating agents nih.gov

Structure Activity Relationships Sar and Molecular Design Principles

Elucidation of Key Structural Determinants for Molecular Recognition

The biological activity of 3-ethynyl-6-fluoro-2H-indazole is not the result of a single feature, but rather the synergistic interplay of its 2H-indazole core, C3-ethynyl group, and C6-fluoro substituent. Each of these components plays a crucial role in the molecule's interaction with its biological targets.

Influence of the 2H-Indazole Core on Interaction Profiles

The 2H-indazole core is a "privileged structure" in medicinal chemistry, frequently appearing in a variety of therapeutic agents. pnrjournal.com This bicyclic aromatic system, consisting of a benzene (B151609) ring fused to a pyrazole (B372694) ring, provides a rigid scaffold that can be strategically functionalized. pnrjournal.comchim.it The nitrogen-containing heterocycle is a key pharmacophore, contributing to a wide range of biological activities, including anti-tumor and anti-inflammatory effects. pnrjournal.commdpi.comnih.govnih.gov

Role of the C3-Ethynyl Group in Ligand-Target Interactions

The introduction of an ethynyl (B1212043) group at the C3 position of the indazole ring is a critical design element. This small, linear, and rigid substituent can significantly impact a molecule's binding affinity and selectivity. The ethynyl group can act as a hydrogen bond acceptor and can also participate in van der Waals and hydrophobic interactions within a receptor's binding pocket. core.ac.ukoup.comresearchgate.netnih.gov

In the context of kinase inhibition, for instance, the C3-ethynyl group can extend into the ATP-binding site, forming key interactions that contribute to the compound's inhibitory potency. researchgate.netnih.gov A series of 3-ethynyl-1H-indazoles have been evaluated as kinase inhibitors, with some compounds showing low micromolar inhibition against components of the PI3K signaling pathway. researchgate.netnih.gov The functionalization at the C3 position is a subject of significant interest for modulating the biological activity of indazole derivatives. chim.itresearchgate.net

Impact of C6-Fluoro Substitution on Binding Affinity and Selectivity

The substitution of a hydrogen atom with fluorine at the C6 position of the indazole ring is a well-established strategy in drug design to modulate a compound's physicochemical properties and biological activity. acs.orgmdpi.combenthamscience.com Fluorine's unique properties, including its small size, high electronegativity, and ability to form strong carbon-fluorine bonds, can profoundly influence a molecule's lipophilicity, metabolic stability, and binding affinity. acs.orgnih.govresearchgate.net

The high electronegativity of fluorine significantly alters the electronic distribution within a molecule, creating a highly polarized C-F bond. acs.orgresearchgate.net This polarization can modulate the pKa of nearby functional groups and influence the molecule's electrostatic potential. mdpi.comresearchgate.net While the electrostatic potential around a carbon-bound fluorine is nearly isotropic, its electron-withdrawing nature can impact the charge distribution of the entire aromatic ring system, thereby affecting interactions with the target protein. acs.org The introduction of fluorine can enhance hydrophobic interactions and reduce the energetic penalty of desolvation upon binding to a receptor. mdpi.combenthamscience.com

Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid), interacting with a nucleophilic site (a Lewis base) such as an oxygen or nitrogen atom. mdpi.comacs.org While this interaction is more prominent for larger halogens like chlorine, bromine, and iodine, fluorine's role in such interactions is more nuanced. researchgate.net Due to its high electronegativity and low polarizability, fluorine is a weak halogen bond donor. researchgate.net

However, fluorine can participate in other types of favorable interactions. Short contacts between fluorine and protein atoms are frequently observed in crystal structures. acs.org These can include weak hydrogen bonds with C-H groups (C-F···H-C), which can contribute to conformational stability and binding affinity. acs.orgacs.org While traditional hydrogen bonds with fluorine as an acceptor are not typically the main drivers of ligand binding, the strategic placement of fluorine can modulate complex molecular structures and water networks within a binding pocket, indirectly affecting binding affinity. acs.orgnih.gov Studies have shown that progressive fluorination of an aromatic ring can decrease the π-electron density, which can weaken cation-π interactions but may enhance other types of interactions. nih.gov

Design Strategies for this compound Derivatives

The development of derivatives based on the this compound scaffold involves systematic modifications to optimize potency, selectivity, and pharmacokinetic properties. Structure-activity relationship (SAR) studies are instrumental in guiding these design strategies.

A common approach is the exploration of different substituents on the terminal alkyne. By introducing various aryl or heteroaryl groups at the end of the ethynyl moiety, medicinal chemists can probe different regions of the target's binding pocket to enhance affinity and selectivity.

Furthermore, modifications to the 2H-indazole core itself, beyond the C6-fluoro substitution, can be explored. Introducing other small substituents at different positions on the benzene ring can further fine-tune the electronic properties and steric profile of the molecule.

The following table summarizes the key structural features and their contributions to the molecular interactions of this compound and its derivatives.

Structural FeatureRole in Molecular InteractionReferences
2H-Indazole Core Provides a rigid scaffold for functionalization; participates in hydrogen bonding and π-stacking interactions. pnrjournal.com, acs.org, chim.it
C3-Ethynyl Group Acts as a hydrogen bond acceptor; participates in van der Waals and hydrophobic interactions; extends into binding pockets. core.ac.uk, oup.com, researchgate.net, nih.gov
C6-Fluoro Substituent Modulates lipophilicity, metabolic stability, and molecular electrostatic potential; can participate in weak hydrogen bonds and other fluorine-specific interactions. nih.gov, acs.org, mdpi.com, benthamscience.com, acs.org, researchgate.net, acs.org, acs.org

By understanding the distinct roles of each structural component, researchers can rationally design novel this compound derivatives with improved therapeutic potential.

Mechanistic Investigations and Identified Biological Targets

Mechanisms of Action at the Molecular and Cellular Level

Enzyme Inhibition Profiles

Kinase Inhibition (e.g., Fibroblast Growth Factor Receptors (FGFRs), Aurora Kinases, Phosphatidylinositol 3-Kinase (PI3K) Pathway, Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR-2), Cyclin-Dependent Kinases (CDK), Histone Deacetylase 6 (HDAC6), Indoleamine 2,3-Dioxygenase 1 (IDO1))

No data is available on the inhibition of these kinases by 3-ethynyl-6-fluoro-2H-indazole. While related 3-ethynyl-1H-indazole compounds have been shown to inhibit the PI3K pathway, including PI3Kα, mTOR, and PDK1, specific findings for the 6-fluoro analog have not been published. nih.govoncotarget.com

Other Enzyme Targets (e.g., DNA Gyrase, Lipoxygenase)

No information could be found regarding the activity of this compound against DNA gyrase or lipoxygenase.

There is no available data on the modulatory effects of this compound on the specified receptors.

Molecular Interactions and Binding Site Analysis

No specific studies on the molecular interactions or hydrogen bonding networks of this compound with any biological target have been reported. Computational modeling of other 3-ethynyl-1H-indazoles suggests that the indazole core can form hydrogen bonds with key residues like Val851 in the ATP-binding site of PI3Kα, but this has not been demonstrated for the 6-fluoro derivative. nih.gov

Hydrophobic Interactions

Hydrophobic interactions are a primary driving force for the association of ligands with their protein targets. nih.gov In the context of this compound, the planar indazole ring system and the appended ethynyl-phenyl group present significant non-polar surface area. Computational docking studies of similar 3-ethynyl-1H-indazoles into the ATP-binding site of kinases like PI3Kα show that the core scaffold and its substituents occupy hydrophobic regions of the pocket. nih.govacs.org The interior of protein-ligand interfaces is typically rich in hydrophobic residues, creating a favorable environment for the desolvation of the non-polar parts of the ligand, which is entropically favorable. nih.gov While crucial, the hydrophobic effect in protein-ligand binding is often balanced by more specific interactions like hydrogen bonds and polar contacts. nih.govnih.gov

π-π Stacking and Aromatic Interactions

The aromatic nature of the indazole ring is fundamental to its binding capabilities, primarily through π-π stacking and other aromatic interactions. encyclopedia.pub These non-covalent interactions occur between the electron-rich π-systems of the indazole core and the aromatic side chains of amino acids such as phenylalanine, tyrosine, and tryptophan within the target's binding site. mdpi.comnih.gov The geometry of these interactions can vary, with the most stable conformations typically being parallel-displaced or T-shaped, which balances electrostatic and dispersion forces. encyclopedia.pub The rigid, conjugated π-bond system of the ethynyl-containing indazole scaffold is believed to enhance its ability to bind effectively within receptor pockets. researchgate.net Analysis of protein-ligand crystal structures confirms that such stacking interactions are a recurring motif in molecular recognition. nih.gov The indole (B1671886) ring, a similar bicyclic aromatic heterocycle, is frequently found at the active sites of enzymes where it engages in π-π stacking to stabilize active species or facilitate electron transfer. mdpi.com

Halogen Bonding and Specific Fluorine Interactions

The fluorine atom at the 6-position of the indazole ring introduces specific interaction capabilities. While heavier halogens (Cl, Br, I) are known to act as halogen bond donors through an electropositive region known as a σ-hole, fluorine's high electronegativity and low polarizability make it a poor halogen bond donor in most contexts. acs.orgsoci.org Instead, fluorine most commonly participates in protein-ligand interactions by acting as a Lewis base or a weak hydrogen bond acceptor. soci.orgmdpi.com The C-F bond is highly polarized, and the fluorine atom can form favorable polar or multipolar interactions with backbone amides or other polar groups in the binding pocket. soci.org Studies of fluorinated ligands have revealed instances of orthogonal interactions between the C-F bond and the carbonyl groups of the protein backbone, contributing to binding affinity. soci.org The strategic placement of fluorine can significantly influence a compound's potency and physicochemical properties, and it is a common feature in many successful drugs. soci.orgresearchgate.net

Identification and Validation of Specific Biological Targets

Identifying the direct molecular targets of a compound is essential to understanding its mechanism of action. This is achieved through a combination of in-cell target engagement studies and in-vitro biochemical characterization.

Target Engagement Studies

Target engagement assays confirm that a compound binds to its intended target within the complex environment of a living cell. A common approach is the NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay, where a target kinase is fused to a luciferase enzyme. Binding of a fluorescent tracer to the kinase brings it close to the luciferase, generating a BRET signal. A competing compound, like a 3-ethynyl-indazole derivative, will displace the tracer and reduce the signal, allowing for the determination of cellular IC50 values. amazonaws.com Another method involves observing the modulation of downstream signaling events. For the 3-ethynyl-1H-indazole series, target engagement with the PI3K pathway was validated by measuring the reduced phosphorylation of downstream proteins like AKT and PRAS40 in cancer cells. nih.gov These cellular assays are critical for bridging the gap between biochemical potency and functional activity. amazonaws.com

Biochemical Assay Development for Target Characterization

Once a target is identified, its interaction with the ligand is quantified using biochemical assays. Cell-free kinase assays are widely used to measure a compound's inhibitory concentration (IC50) against purified enzymes. nih.gov For a series of 3-ethynyl-1H-indazoles, researchers used such assays to determine their potency against key kinases in the PI3K pathway. nih.gov Techniques like Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) are also employed for their high sensitivity in binding assays. amazonaws.com Furthermore, Surface Plasmon Resonance (SPR) can provide detailed kinetic data, including association (ka) and dissociation (kd) rates, which combine to give the dissociation constant (Kd), a direct measure of binding affinity. acs.org

Cellular Pathway Perturbations (e.g., signal transduction, cell proliferation modulation)

The binding of this compound derivatives to their targets can disrupt critical cellular signaling cascades. A significant body of research has focused on the PI3K/AKT/mTOR pathway, a central regulator of cell growth, proliferation, and survival that is frequently hyperactivated in cancer. nih.gov

Studies have shown that 3-ethynyl-1H-indazole compounds can inhibit this pathway, as evidenced by a decrease in the phosphorylation of AKT and its substrate, PRAS40, in cell-based assays. nih.gov By inhibiting key kinases like PI3K, PDK1, and mTOR, these compounds effectively block the transduction of growth signals. nih.govresearchgate.net The ultimate consequence of this pathway inhibition is a reduction in cell proliferation, a hallmark of potential anti-cancer agents. google.com Indeed, derivatives of the indazole scaffold have demonstrated anti-proliferative activity against various human cancer cell lines, underscoring the therapeutic relevance of targeting these signaling pathways. mdpi.comnih.gov

Computational and Theoretical Chemistry Applications

Quantum Mechanical (QM) Calculations

Quantum mechanical calculations, such as Density Functional Theory (DFT), are employed to understand the intrinsic properties of molecules at an electronic level. researchgate.netnih.govnih.gov For indazole derivatives, these calculations are crucial for predicting their behavior and stability.

The electronic properties of the 3-ethynyl-6-fluoro-2H-indazole scaffold are significantly influenced by its substituents. The fluorine atom at the 6-position acts as an electron-withdrawing group, which can enhance metabolic stability and lipophilicity. vulcanchem.com The ethynyl (B1212043) group at the 3-position is a rigid, linear moiety that can participate in various chemical reactions and form specific interactions within protein binding sites, such as pi-stacking or acting as a hydrogen bond acceptor. researchgate.netnih.gov

DFT studies on similar indazole structures help in determining key quantum-mechanical descriptors like the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. researchgate.net The HOMO-LUMO energy gap is a critical parameter for assessing the chemical reactivity and kinetic stability of a molecule. A larger gap implies higher stability and lower reactivity. For substituted indazoles, the nature and position of functional groups dictate the electron density distribution, influencing their reactivity and interaction with biological macromolecules. acs.org Computational analysis has been used to support reaction mechanisms for the synthesis of 2H-indazoles, confirming the role of metal catalysts and predicting reaction pathways. pkusz.edu.cn

Indazoles can exist in two primary tautomeric forms: 1H-indazole and 2H-indazole. researchgate.net Computational studies, including DFT and MP2 calculations, have consistently shown that the 1H-tautomer is thermodynamically more stable than the 2H-form in the gaseous state and in solution. researchgate.netresearchgate.net The energy difference is typically a few kcal/mol, making the 1H-tautomer the predominant form under most conditions. researchgate.net

However, the stability of the 2H-tautomer can be influenced by substitution patterns and intermolecular interactions. For instance, a methyl group at the N2 position can lock the molecule in the 2H-indazole form. vulcanchem.com In specific crystalline or solution environments, intermolecular hydrogen bonding can stabilize the 2H-tautomer, sometimes leading to the formation of stable dimers. researchgate.net While the prompt specifies the 2H-indazole tautomer, understanding the energetic landscape and the factors that might stabilize this less common form is crucial for predicting its behavior in different environments.

Molecular Modeling and Simulations

Molecular modeling techniques are fundamental in modern drug discovery, enabling the rapid screening of compounds and the rational design of new therapeutic agents. The indazole scaffold is a common feature in many kinase inhibitors, making it a frequent subject of these studies. rsc.orgresearchgate.net

A pharmacophore represents the essential steric and electronic features required for a molecule to interact with a specific biological target. medsci.org For kinase inhibitors, these models often include features like hydrogen bond donors (HBD), hydrogen bond acceptors (HBA), hydrophobic regions (HY), and aromatic rings (AR). medsci.orgtandfonline.comacs.org

Pharmacophore models for indazole-based inhibitors are generated using either ligand-based or structure-based approaches. medsci.org

  • Ligand-based models are built by aligning a set of known active compounds to identify common chemical features. medsci.org
  • Structure-based models are derived from the crystal structure of a ligand-protein complex, defining key interaction points within the binding site. medsci.orgnih.gov
  • For a compound like this compound, a pharmacophore model would likely identify the indazole nitrogen atoms as potential hydrogen bond acceptors or donors, the fused ring system as an aromatic/hydrophobic feature, and the ethynyl group as a potential interaction point. tandfonline.comacs.org These models are validated for their ability to distinguish between active and inactive compounds and are then used for screening large chemical libraries. medsci.org

    Table 1: Common Pharmacophore Features for Indazole-Based Kinase Inhibitors
    Pharmacophore FeatureDescriptionPotential Contribution from this compoundReference
    Hydrogen Bond Acceptor (HBA)An atom or group that can accept a hydrogen bond.Indazole ring nitrogens, Fluorine atom tandfonline.com
    Hydrogen Bond Donor (HBD)An atom or group that can donate a hydrogen bond.N-H group of the indazole ring (if protonated) tandfonline.com
    Hydrophobic/Aromatic (HY/AR)A non-polar group or an aromatic ring that can form hydrophobic or pi-stacking interactions.Fused benzene-pyrazole ring system tandfonline.comacs.org

    Virtual screening is a computational technique used to search large databases of small molecules to identify those that are most likely to bind to a drug target. nih.govnih.gov This process often involves a hierarchical filtering approach:

  • Pharmacophore Screening: The validated pharmacophore model is used as a 3D query to rapidly filter databases, selecting only those molecules that match the required chemical features in the correct spatial arrangement. tandfonline.com
  • Molecular Docking: The hits from pharmacophore screening are then subjected to molecular docking to predict their binding orientation and affinity within the target's active site. tandfonline.combiotech-asia.org
  • ADMET Prediction: Compounds with promising docking scores may be further analyzed for their Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties to assess their drug-likeness. biotech-asia.org
  • This multi-step process significantly reduces the number of compounds that need to be synthesized and tested experimentally, making drug discovery more efficient. Several studies have successfully employed virtual screening to identify potent indazole-based inhibitors for targets like FGFR1 and PLK4. tandfonline.comnih.gov

    Molecular docking is a powerful tool used to predict the preferred binding mode and affinity of a ligand to a protein target. biotech-asia.orgnih.gov For indazole-based kinase inhibitors, docking studies consistently show that the indazole core plays a crucial role by forming key hydrogen bonds with the "hinge region" of the kinase ATP-binding site. nih.govsemanticscholar.orgacs.org

    In the context of this compound, docking simulations would predict how the molecule orients itself in a kinase active site. The indazole ring would likely form hydrogen bonds with hinge residues like glutamate (B1630785) or cysteine. nih.govsemanticscholar.org The ethynyl substituent can extend into a deeper pocket, potentially forming interactions that enhance binding affinity and selectivity. researchgate.netnih.govnih.gov The 6-fluoro group can contribute to favorable interactions in a hydrophobic pocket or modulate the electronic character of the ring system to improve binding. acs.orgnih.gov Docking studies on similar 3-ethynyl-indazole derivatives have been instrumental in rationalizing their activity against kinases like PI3K and Bcr-Abl. researchgate.netnih.govnih.gov

    Table 2: Representative Docking Studies of Indazole Derivatives with Kinase Targets
    Indazole Derivative TypeTarget KinaseKey Predicted InteractionsReference
    3-Amino-4-ethynyl indazoleBcr-AblIndazole forms H-bonds with hinge region; ethynyl group provides structural rigidity. nih.gov
    Indazole derivativesFGFR1Indazole core interacts with hinge; substituents explore hydrophobic pockets. tandfonline.com
    3-Ethynyl-1H-indazolesPI3KαIndazole N-H forms H-bond with Val851 in the hinge region. nih.gov
    Indazole derivativesPLK4Hit compound identified through virtual screening, with indazole core binding. nih.gov
    Indazole scaffoldsVEGFR-2Indazole -NH forms H-bonds with hinge residues like Cys104. nih.govbiotech-asia.org

    Molecular Dynamics (MD) Simulations for Dynamic Interaction Analysis

    Molecular Dynamics (MD) simulations serve as a powerful computational tool to investigate the dynamic behavior and interaction of this compound with its biological targets at an atomic level. These simulations provide critical insights into the stability of the ligand-protein complex and the nature of the binding interactions over time, which are aspects that static docking models cannot fully capture.

    In studies of related 3-ethynyl-1H-indazole derivatives, MD simulations have been employed to estimate the theoretical binding affinity for various kinase targets. researchgate.net These computational analyses help to elucidate the conformational changes that occur upon ligand binding and to assess the stability of key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, within the binding pocket. researchgate.netresearchgate.net For instance, simulations run on similar indazole-based inhibitors have shown how the compound settles into the active site, revealing the durability of crucial hydrogen bonds with backbone residues of the target protein. nih.gov

    Analysis of MD trajectories for related kinase inhibitors often involves calculating parameters like the root-mean-square deviation (RMSD) of the protein backbone and the ligand, the root-mean-square fluctuation (RMSF) of individual residues, and the radius of gyration (RoG). researchgate.net These analyses collectively suggest the stability of the compound within the binding site. researchgate.net For the 6-fluoro analogue of a related indazole series, computational predictions using methods like the Free Energy Perturbation (FEP) protocol, which is often based on MD simulations, indicated that the fluoro-substitution at the 6-position could result in a weaker binding affinity compared to the unsubstituted parent compound. nih.gov This highlights the utility of MD-based predictions in guiding which analogues should be prioritized for synthesis. nih.gov

    Quantitative Structure-Activity Relationship (QSAR) Studies

    Quantitative Structure-Activity Relationship (QSAR) studies are fundamental in medicinal chemistry for establishing a mathematical correlation between the chemical structure of a series of compounds and their biological activity. For derivatives of 3-ethynyl-indazole, QSAR models have been instrumental in designing potent kinase inhibitors. oncotarget.com These studies help to understand how variations in the molecular structure, such as the introduction of the ethynyl group at the C-3 position and the fluoro group at the C-6 position, quantitatively affect the compound's inhibitory potential.

    The primary goal of QSAR studies in this context is to develop predictive models that can forecast the biological activity of novel, unsynthesized analogues. oncotarget.com This predictive capability significantly accelerates the drug discovery process by prioritizing the synthesis of compounds with the highest predicted potency and most favorable properties.

    The development of predictive QSAR models for indazole-based inhibitors often involves three-dimensional (3D-QSAR) methodologies like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA). researchgate.netoncotarget.com These methods are used to correlate the 3D properties of molecules (steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor fields) with their observed biological activities.

    In a study on a series of 3-ethynyl-1H-indazoles, statistically significant CoMFA and CoMSIA models were developed. researchgate.net The robustness and predictive power of these models are typically evaluated using statistical parameters such as the leave-one-out cross-validation coefficient (q²), the conventional correlation coefficient (r²), and the predictive correlation coefficient (r²_pred) for an external test set of compounds. researchgate.net Highly accurate and predictive 3D-QSAR models are considered valuable tools for guiding the structural modification of lead compounds to enhance their activity. oncotarget.com

    Table 1: Statistical Parameters of 3D-QSAR Models for a Series of 3-Ethynyl-1H-Indazole Derivatives

    Model q² (Leave-one-out) r² (Conventional) r²_pred (Test Set)
    CoMFA 0.627 0.867 0.603
    CoMSIA 0.598 0.865 0.613

    Data derived from a study on 3-ethynyl-1H-indazoles as kinase inhibitors. researchgate.net

    These models generate contour maps that visualize the regions in 3D space where modifications to the molecular structure are likely to lead to an increase or decrease in activity. This provides a clear roadmap for optimizing the lead structure, such as this compound.

    A key outcome of QSAR studies is the identification of specific physicochemical descriptors that significantly influence the biological activity of the compounds. These descriptors are numerical values that quantify various properties of a molecule. For kinase inhibitors based on the indazole scaffold, several descriptors have been found to be important.

    Structure-activity relationship studies on related 3-ethynyl-1H-indazoles have shown that the scaffold possesses favorable physicochemical and in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) properties, suggesting its potential as a useful template for developing multikinase inhibitors. researchgate.net

    Key physicochemical properties that often correlate with activity include:

    Lipophilicity (LogP/CLogP): This descriptor affects solubility, permeability, and binding to hydrophobic pockets in the target protein. In related indole (B1671886) series, the calculated LogP (CLogP) was a key parameter evaluated to predict solubility and guide compound progression. acs.org

    Lipophilic Ligand Efficiency (LLE): LLE is a metric used to assess the quality of a compound by relating its potency to its lipophilicity. It helps in optimizing compounds to achieve a balance between potency and desirable drug-like properties. For related azaindole analogues, LLE was a critical factor in identifying compounds with improved characteristics. acs.org

    Molecular Weight (MW): Generally, lower molecular weight is preferred for better drug-like properties.

    Hydrogen Bond Donors/Acceptors: The number and position of hydrogen bond donors and acceptors are critical for specific interactions with the target protein, as demonstrated by the indazole's N-H group forming a strong hydrogen bond with the kinase hinge region. nih.gov

    Polar Surface Area (PSA): This descriptor is related to a molecule's permeability across cell membranes.

    The specific substitution pattern on the indazole ring is a major determinant of activity. For example, studies on related indazoles showed that substitutions at the 5- and 6-positions significantly impact binding affinity. nih.gov The presence of a fluoro group at the 6-position, as in this compound, would directly influence local electrostatic and hydrophobic interactions within the binding site, which can be quantitatively described and correlated with activity through QSAR models.

    Table 2: List of Mentioned Compounds

    Compound Name
    This compound

    Future Research Directions and Translational Potential

    Development of Advanced Synthetic Methodologies for Diversification

    The future of 3-ethynyl-6-fluoro-2H-indazole and its derivatives in drug discovery hinges on the development of advanced and efficient synthetic methodologies. While methods for synthesizing the core indazole structure are established, creating diverse libraries of derivatives for screening requires innovative and versatile chemical strategies. nih.govnih.gov

    Future research will likely focus on:

    Late-stage Functionalization: Developing methods to introduce chemical diversity at a late stage of the synthesis is crucial. This allows for the rapid creation of a wide range of analogs from a common intermediate, accelerating the structure-activity relationship (SAR) studies.

    Novel Catalytic Systems: The exploration of new transition-metal catalysts, such as those based on rhodium, palladium, and copper, can lead to more efficient and regioselective reactions for functionalizing the indazole ring. nih.govrsc.org For instance, rhodium and copper-catalyzed C-H activation and C-N/N-N coupling have shown promise in synthesizing 1H-indazoles. nih.gov

    Flow Chemistry and Automation: Implementing flow chemistry and automated synthesis platforms can significantly increase the throughput of derivative synthesis, enabling the exploration of a much larger chemical space.

    Green Chemistry Approaches: The development of environmentally friendly synthetic routes, such as using water as a solvent or employing metal-free fluorination techniques, is an important consideration for sustainable drug development. organic-chemistry.orgacs.org

    A recent study highlighted a metal-free method for the C-3 fluorination of 2H-indazoles using N-fluorobenzenesulfonimide (NFSI) in water, which could be adapted for derivatives of this compound. organic-chemistry.orgacs.org

    In-Depth Mechanistic Elucidation of Biological Activities

    While the indazole scaffold is known to inhibit various kinases, a detailed understanding of the specific molecular interactions of this compound with its biological targets is essential for rational drug design. biotech-asia.orgnih.gov

    Key areas for future investigation include:

    Target Identification and Validation: Identifying the specific cellular targets of this compound is a primary objective. This can be achieved through a combination of techniques, including affinity chromatography, proteomic profiling, and genetic screens.

    Structural Biology: Obtaining co-crystal structures of the compound bound to its target proteins will provide invaluable insights into the binding mode and the key interactions responsible for its activity. This information is critical for designing more potent and selective inhibitors.

    Biochemical and Cellular Assays: Comprehensive in vitro and cell-based assays are necessary to fully characterize the biological activity profile of the compound and its derivatives. This includes determining IC50 values against a panel of kinases and other relevant enzymes, as well as assessing effects on cellular signaling pathways. nih.gov

    Computational Modeling: Molecular docking and molecular dynamics simulations can complement experimental studies by predicting binding modes, rationalizing SAR data, and guiding the design of new analogs. biotech-asia.orgnih.gov For example, computational studies have been used to investigate indazole scaffolds as tyrosine kinase inhibitors. biotech-asia.org

    A study on 3-ethynyl-1H-indazoles revealed their potential to inhibit the PI3K/AKT/mTOR signaling pathway, a critical regulator of cell growth and survival. nih.gov Further mechanistic studies on the 6-fluoro-2H-indazole isomer could uncover unique activities.

    Rational Design of Highly Selective and Potent this compound Derivatives

    The ultimate goal of medicinal chemistry efforts is to design and synthesize derivatives with improved potency, selectivity, and drug-like properties. The unique features of this compound provide a solid foundation for such endeavors. nih.govtandfonline.com

    Strategies for rational design include:

    Structure-Based Drug Design (SBDD): Utilizing the 3D structure of the target protein, SBDD allows for the design of molecules that fit precisely into the binding site and make optimal interactions. nih.govwhiterose.ac.uk

    Fragment-Based Drug Design (FBDD): This approach involves identifying small molecular fragments that bind to the target and then growing or linking them to create more potent lead compounds. nih.govpharmablock.com The indazole core itself can be considered a privileged fragment. pharmablock.com

    Pharmacophore Modeling: This technique involves identifying the key chemical features (pharmacophore) required for biological activity and using this model to design new molecules with similar properties.

    Bioisosteric Replacement: The fluorine atom and ethynyl (B1212043) group can be systematically replaced with other functional groups to probe their role in binding and to optimize physicochemical properties. pharmablock.com

    The table below illustrates potential modifications and their expected impact on the properties of this compound derivatives.

    Position of ModificationType of ModificationRationale
    C3-ethynyl group Varying the substituent on the alkyneTo explore additional binding pockets and improve potency.
    C6-fluoro group Replacement with other halogens or small alkyl groupsTo modulate electronics and lipophilicity for improved pharmacokinetics.
    N2-position Introduction of various substituentsTo enhance solubility, metabolic stability, and target engagement.
    Benzene (B151609) ring Addition of other functional groupsTo fine-tune selectivity and physical properties.

    Exploration of Novel Biological Targets for Indazole Scaffolds

    The versatility of the indazole scaffold suggests that it may interact with a broader range of biological targets beyond the currently known ones. samipubco.comresearchgate.net The unique electronic properties conferred by the fluorine and ethynyl groups in this compound may lead to novel target engagement.

    Future research should explore its potential against:

    Emerging Cancer Targets: Investigating the activity of this compound against newly validated cancer targets, such as those involved in epigenetic regulation or the DNA damage response, could open up new therapeutic avenues. acs.orgacs.org

    Neurodegenerative Diseases: Some indazole derivatives have shown potential in treating neurodegenerative disorders. samipubco.com Exploring the neuroprotective effects of this compound and its analogs is a promising area of research.

    Infectious Diseases: The indazole nucleus has been found in compounds with antibacterial and antifungal activity. nih.gov Screening against a panel of pathogenic microbes could reveal new anti-infective properties.

    Inflammatory Disorders: Given that some indazoles possess anti-inflammatory properties, investigating the potential of this compound in models of inflammation is warranted. nih.gov

    Applications in Chemical Probes and Imaging Agents

    The structural features of this compound make it an attractive scaffold for the development of chemical probes and imaging agents.

    Chemical Probes: The ethynyl group can be readily modified using "click chemistry" to attach reporter tags, such as biotin (B1667282) or fluorescent dyes. This would allow for the creation of probes to identify and study the biological targets of the parent compound.

    Imaging Agents: The fluorine atom allows for the potential development of ¹⁹F MRI or PET imaging agents. Incorporating a fluorophore into the molecule could also lead to the development of fluorescent probes for visualizing biological processes in living cells. researchgate.net Indazole derivatives have been explored as fluorescent materials. researchgate.netrsc.org

    The development of such tools would not only advance our understanding of the compound's mechanism of action but also have broader applications in chemical biology and diagnostics.

    Integration of Artificial Intelligence and Machine Learning in Compound Design and Synthesis

    The application of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery. These computational tools can be integrated into the research and development of this compound derivatives in several ways:

    Predictive Modeling: AI/ML algorithms can be trained on existing data to predict the biological activity, physicochemical properties, and potential toxicity of new virtual compounds, helping to prioritize the most promising candidates for synthesis. biotech-asia.orgresearchgate.net

    De Novo Design: Generative models can design entirely new molecules with desired properties, expanding the chemical space beyond what is accessible through traditional methods.

    Synthesis Planning: AI tools can assist in devising the most efficient synthetic routes for target molecules, saving time and resources.

    Analysis of High-Content Screening Data: ML algorithms can analyze large datasets from high-throughput screening to identify subtle patterns and structure-activity relationships that may not be apparent to human researchers.

    By leveraging the power of AI and ML, the process of discovering and optimizing novel drug candidates based on the this compound scaffold can be significantly accelerated.

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    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.